Alogliptin benzoate, the pro-drug of Alogliptin, can be synthesized using 6-chloro-3-methyl uracil and 2-cyano benzyl bromide as starting materials. [] The synthesis involves a two-step amination reaction followed by a salt-forming reaction to yield the crude Alogliptin benzoate. This crude product is then crystallized in methanol in the presence of benzoic acid to obtain the refined Alogliptin benzoate. [] This method is considered efficient, simple, and cost-effective.
Alogliptin functions by selectively inhibiting the enzymatic activity of DPP-4. [, ] This enzyme is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, ] By inhibiting DPP-4, Alogliptin increases the concentration and prolongs the action of these incretin hormones. [, ] This, in turn, stimulates glucose-dependent insulin secretion and suppresses glucagon secretion from the pancreas, leading to improved glucose homeostasis. [, , , ]
Alogliptin demonstrates favorable pharmacokinetic properties. It is well-absorbed orally, exceeding 75% absorption, and food intake does not impact its absorption. [, ] Alogliptin exhibits low plasma protein binding and a slow-binding characteristic to the DPP-4 enzyme. [] Its mean elimination half-life ranges from 12.4 to 21.4 hours, contributing to its once-daily dosing regimen. [] Notably, Alogliptin does not induce significant weight gain. [, ] Further detailed analysis of its physical and chemical properties was not found in the provided literature.
Investigating glucose metabolism and incretin hormone activity: Alogliptin is used to study the physiological roles of GLP-1 and GIP in glucose regulation and energy homeostasis. [, ]
Preclinical models of diabetes: Alogliptin is employed in animal models of type 2 diabetes to investigate its effects on glycemic control, insulin sensitivity, and pancreatic beta-cell function. [, , , ]
Investigating potential therapeutic targets: Research explores Alogliptin's effects beyond glucose lowering, such as its potential in cardiovascular protection, [, , , ] renal protection, [, ] and anti-inflammatory properties. [, , ]
Evaluating the impact on biomarkers: Studies utilize Alogliptin to assess its effects on biomarkers associated with cardiovascular health, [] renal function, [, ] and inflammation. []
Understanding its long-term effects on pancreatic beta-cell function and mass. [, ]
Determining its role in preventing or delaying diabetic complications, including cardiovascular disease, nephropathy, and neuropathy. [, , ]
Further exploring its potential in treating other conditions, such as non-alcoholic fatty liver disease, polycystic ovary syndrome, and certain types of cancer. []
Investigating the potential benefits and risks of combining Alogliptin with other antidiabetic agents or novel therapies. [, , ]
Developing more effective and targeted DPP-4 inhibitors with improved pharmacokinetic and pharmacodynamic profiles. []
CAS No.: 1721-59-1
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 24622-61-5
CAS No.: 88847-11-4
CAS No.: 24607-08-7